3-Thiophenecarboxylic acid, 4-(methylthio)-
Overview
Description
3-Thiophenecarboxylic acid, 4-(methylthio)- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological and physiological functions .
Preparation Methods
The synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)- can be achieved through various synthetic routes. One common method involves the Gewald synthesis, which is a multi-component reaction that typically includes a ketone, a cyanoacetate, and elemental sulfur . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine. Industrial production methods may involve more scalable processes, but specific details on large-scale production are less commonly documented.
Chemical Reactions Analysis
3-Thiophenecarboxylic acid, 4-(methylthio)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized at various positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes.
Scientific Research Applications
3-Thiophenecarboxylic acid, 4-(methylthio)- has a wide range of applications in scientific research:
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-Thiophenecarboxylic acid, 4-(methylthio)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells, while its anticancer effects could involve the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
3-Thiophenecarboxylic acid, 4-(methylthio)- can be compared with other thiophene derivatives such as:
Thiophene-3-carboxylic acid: Similar in structure but lacks the methylthio group, which can influence its reactivity and biological activity.
2-Butylthiophene: Used in the synthesis of anticancer agents, highlighting the versatility of thiophene derivatives in medicinal chemistry.
2-Octylthiophene: Known for its use in the synthesis of anti-atherosclerotic agents.
The uniqueness of 3-Thiophenecarboxylic acid, 4-(methylthio)- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methylsulfanylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPAXORJCAQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356005 | |
Record name | 3-Thiophenecarboxylic acid, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-31-5 | |
Record name | 3-Thiophenecarboxylic acid, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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